Product packaging for iso-A-Pentasaccharide(Cat. No.:CAS No. 128464-25-5)

iso-A-Pentasaccharide

Cat. No.: B590838
CAS No.: 128464-25-5
M. Wt: 837.775
InChI Key: ZBXMDMBUJYNWCZ-NLMCABFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The iso-A-Pentasaccharide is a synthetic, well-defined oligosaccharide offered for research applications in glycobiology and hematology. This compound is of significant interest for its potential interaction with key components of the coagulation cascade. Similar synthetic pentasaccharides are known to function as potent, selective inhibitors of coagulation Factor Xa via a mechanism involving the activation of antithrombin III (AT-III) . This specific mechanism provides a valuable tool for studying the intrinsic pathway of blood coagulation, offering researchers a more selective alternative to complex, naturally derived agents like heparin . Primary research applications for this RUO-grade reagent include fundamental investigations into thrombosis, the in vitro study of anticoagulant pathways, and structure-activity relationship (SAR) studies to inform the development of novel therapeutic agents . The product is provided with detailed quality control data. It is critical to note that this product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research . It is not intended for use in diagnostic procedures, patient management, or as a medicinal product, and its safety and efficacy for human use have not been established. Researchers are responsible for ensuring compliance with all applicable institutional and regulatory guidelines for the use of RUO products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H55NO24 B590838 iso-A-Pentasaccharide CAS No. 128464-25-5

Properties

CAS No.

128464-25-5

Molecular Formula

C32H55NO24

Molecular Weight

837.775

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO24/c1-7-14(38)19(43)21(45)30(49-7)54-24-12(6-36)51-28(48)23(47)26(24)56-32-27(57-31-22(46)20(44)15(39)8(2)50-31)25(17(41)11(5-35)53-32)55-29-13(33-9(3)37)18(42)16(40)10(4-34)52-29/h7-8,10-32,34-36,38-48H,4-6H2,1-3H3,(H,33,37)/t7-,8-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22-,23+,24+,25-,26+,27+,28?,29+,30-,31-,32-/m0/s1

InChI Key

ZBXMDMBUJYNWCZ-NLMCABFBSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O

Origin of Product

United States

Structural Elucidation of Iso a Pentasaccharide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for iso-A-Pentasaccharide

NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of carbohydrates in solution. rsc.org It provides unparalleled insight into the atomic-level connectivity and spatial arrangement of the molecule. For a compound like this compound, a multi-faceted NMR approach is employed to unravel its intricate structure.

The initial step in the NMR analysis of this compound involves acquiring one-dimensional ¹H (proton) and ¹³C (carbon-13) spectra. The ¹H NMR spectrum provides a fingerprint of the molecule, with the anomeric protons (H-1) of each monosaccharide residue typically resonating in a distinct, less crowded region of the spectrum (approximately 4.5-5.5 ppm). The number of signals in this anomeric region gives a direct count of the number of sugar residues in the chain. The coupling constants (J-couplings) of these anomeric signals offer crucial information about the stereochemistry of the glycosidic linkages (α or β). researchgate.netunimo.it

The ¹³C NMR spectrum complements the proton data, providing a count of the total carbon atoms in the molecule. The chemical shifts of the anomeric carbons (typically 95-110 ppm) are highly sensitive to the nature of the monosaccharide and its linkage. researchgate.net Other carbon signals, such as those involved in glycosidic linkages, are also shifted to characteristic frequencies.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound
Residue¹H-1 Chemical Shift (ppm)J(H1,H2) (Hz)Anomeric Configuration¹³C-1 Chemical Shift (ppm)
A5.213.5α99.8
B4.657.8β103.5
C5.153.7α100.2
D4.984.0α98.7
E4.598.0β104.1

Due to significant signal overlap in 1D spectra of complex molecules like this compound, 2D NMR experiments are indispensable. researchgate.netwikipedia.org These techniques spread the NMR information across two frequency dimensions, resolving individual signals and revealing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, a COSY spectrum allows for the tracing of proton-proton connectivities within each monosaccharide ring, starting from the well-resolved anomeric proton signal. sdsu.eduyoutube.com

TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations observed in COSY to an entire spin system. researchgate.net By irradiating a single proton (like an anomeric proton), signals from all other protons within that same monosaccharide residue can be identified, greatly simplifying the assignment of individual sugar units. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org The HSQC spectrum for this compound would definitively link the assigned proton signals to their corresponding carbon signals, providing a complete ¹H and ¹³C assignment for each residue. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining the linkage between the monosaccharide units. It detects correlations between protons and carbons over two to three bonds. sdsu.edu By observing a correlation between the anomeric proton of one residue and a carbon atom of an adjacent residue across the glycosidic bond, the precise linkage position (e.g., 1→4, 1→6) can be established. This is the primary method for sequencing the oligosaccharide chain. nih.gov

Table 2: Application of 2D NMR Techniques for this compound Structural Analysis
2D NMR ExperimentType of CorrelationInformation Yielded
COSY¹H - ¹H (2-3 bonds)Identifies adjacent protons within a sugar ring.
TOCSY¹H - ¹H (throughout a spin system)Assigns all protons belonging to a single monosaccharide residue.
HSQC¹H - ¹³C (1 bond)Correlates each proton with its directly attached carbon.
HMBC¹H - ¹³C (2-4 bonds)Determines the sequence and linkage positions between sugar residues.

The structural elucidation of naturally occurring oligosaccharides is often hampered by the minute quantities available after isolation and purification. Microcryoprobe technology addresses this challenge by significantly enhancing the sensitivity of the NMR experiment. selectscience.net These probes use cryogenically cooled electronics and detection coils, which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of six or more compared to conventional probes. selectscience.netbruker.com For a sample-limited compound like this compound, a Microcryoprobe would enable the acquisition of high-quality 1D and 2D NMR data in a fraction of the time, or make analysis possible on a mass that would otherwise be insufficient. bruker.com This is crucial for obtaining the full suite of 2D NMR data required for complete structural assignment.

Quantitative NMR (qNMR) is a precise method for determining the purity or concentration of a substance without requiring an identical reference standard of the analyte. mdpi.comiteh.ai For this compound, the ¹H qNMR method would involve dissolving a precisely weighed amount of the sample along with a precisely weighed amount of an internal calibration standard (a compound of high purity with known structure) in a suitable solvent. ox.ac.uk By comparing the integrated area of a well-resolved signal from this compound to the integral of a known signal from the internal standard, the absolute quantity and purity of the pentasaccharide can be calculated with high accuracy. mdpi.comox.ac.uk This method is valued for its direct relationship between signal intensity and the number of nuclei, making it a primary analytical technique. mdpi.com

Computational methods are increasingly used to support and validate experimentally determined structures. rsc.org For this compound, once a putative structure is proposed based on 1D and 2D NMR data, its ¹H and ¹³C NMR chemical shifts can be predicted using specialized software programs like CASPER (Computer-Assisted Spectrum Evaluation of Regular Polysaccharides). researchgate.netdiva-portal.org These programs utilize databases of known carbohydrate structures and their NMR parameters to calculate an expected spectrum for the proposed structure. researchgate.net The predicted spectrum is then compared to the experimental spectrum. A close match provides strong confirmation of the assigned structure, including monosaccharide composition, linkage sites, and anomeric configuration. diva-portal.orgdiva-portal.org This approach is particularly valuable for distinguishing between structurally similar isomers. researchgate.net

Mass Spectrometry (MS)-Based Methodologies for this compound

Mass spectrometry is a vital complementary technique to NMR, providing rapid and highly sensitive analysis of molecular weight and sequence. While MS struggles to differentiate stereoisomers, it excels at determining composition and connectivity. nih.gov

For this compound, an initial analysis using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would provide the accurate molecular weight of the parent ion. acs.org

To determine the sequence of the monosaccharide units, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the parent ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions correspond to the cleavage of glycosidic bonds and cross-ring cleavages. nih.govyoutube.com The mass difference between successive fragment ions reveals the mass, and thus the identity, of each sugar residue in the chain, allowing for the reconstruction of the pentasaccharide sequence. This fragmentation pattern can also provide information on the location of any branching points within the structure. nih.gov

Table 3: Illustrative MS/MS Fragmentation Data for a Hypothetical Linear this compound
Observed Ion (m/z)Ion TypeInterpretation
851.3[M+Na]⁺Parent ion of the full pentasaccharide
689.2Y₄Loss of the terminal non-reducing sugar
527.1Y₃Loss of the first two sugars
365.1Y₂Loss of the first three sugars
203.0Y₁Reducing-end monosaccharide

Note: Y-ions result from glycosidic bond cleavage retaining charge on the reducing end.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation of complex carbohydrates like this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. The chemical formula for this compound is C32H55NO24.

By utilizing HRMS, the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct can be determined with a high degree of precision, typically within a few parts per million (ppm). This allows for the confident assignment of the elemental formula, distinguishing it from other isobaric compounds.

Table 1: Theoretical and Measured Exact Masses for this compound Adducts

Ion Species Theoretical Exact Mass (Da) Measured Exact Mass (Da) Mass Error (ppm)
[M+H]⁺ 842.3245 842.3241 -0.47

Note: The measured exact mass and mass error are illustrative examples based on typical HRMS accuracy.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is indispensable for determining the sequence and branching pattern of oligosaccharides. In an MS/MS experiment, the precursor ion of this compound is isolated and then subjected to fragmentation, with the resulting product ions being mass-analyzed. The fragmentation pattern provides detailed structural information.

Electron-Based Dissociation (ExD)

Electron-based dissociation (ExD) methods, such as Electron Capture Dissociation (ECD) and Electron Detachment Dissociation (EDD), are powerful for the structural analysis of glycans. bu.edu These techniques often induce fragmentation across the glycosidic bonds and can also generate informative cross-ring cleavages, which are crucial for determining linkage positions. bu.edu For this compound, ExD can provide detailed information about the branching fucose residues and the linkages between the monosaccharide units. bu.edu

Ultraviolet Photodissociation (UVPD)

Ultraviolet Photodissociation (UVPD) is another advanced fragmentation technique that provides complementary information to collision-induced dissociation (CID). acs.org UVPD can generate a rich array of fragment ions, including cross-ring cleavages that are often absent in CID spectra. acs.org This method is particularly useful for distinguishing between isomeric oligosaccharides. acs.org For this compound, UVPD would be instrumental in confirming the specific glycosidic linkages and the attachment points of the fucose residues. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, when coupled with mass spectrometry, offers a unique method for isomer differentiation. d-nb.info By irradiating the isolated ion with an infrared laser, specific bonds are vibrated and eventually break, leading to fragmentation. manchester.ac.uk The resulting fragmentation pattern is dependent on the three-dimensional structure of the ion, allowing for the distinction between isomers with different anomeric or linkage configurations. researchgate.net IRMPD can be particularly useful in confirming the stereochemistry of the glycosidic bonds within this compound. nih.gov

Negative Ion Mode Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) in the negative ion mode is a widely used technique for sequencing neutral oligosaccharides. nih.gov In this mode, deprotonated molecules [M-H]⁻ are generated and fragmented. nih.gov The fragmentation of fucosylated oligosaccharides like this compound in negative ion mode CID typically yields C-type and cross-ring cleavage ions, providing valuable information about the sequence and linkage. nih.govresearchgate.net

Table 2: Predicted Major Fragment Ions of this compound in Negative Ion Mode CID

Fragment Ion (Domon-Costello Nomenclature) Predicted m/z Structural Information
C4 696.2 Loss of terminal GalNAc
Y4 714.2 Loss of terminal Fuc
C3 534.1 Loss of GalNAc and Fuc

Note: The m/z values are illustrative and based on the fragmentation patterns of similar fucosylated oligosaccharides.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique well-suited for the analysis of complex carbohydrate mixtures. mdpi.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. This method is often used for initial screening and to determine the molecular weight distribution of oligosaccharides. nih.gov For this compound, MALDI-TOF MS would provide a rapid determination of its molecular weight. scribd.com

Table 3: Chemical Compound Names

Compound Name Abbreviation
This compound -
A-Leb-Pentasaccharide -
Fucose Fuc
N-acetylgalactosamine GalNAc
Galactose Gal

Gas-Phase Ion Mobility Spectrometry (IMS) coupled with MS

Gas-Phase Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of complex carbohydrate isomers. fu-berlin.defu-berlin.de This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond the mass-to-charge ratio (m/z) offered by MS alone. koreascience.kr For oligosaccharides like the this compound, which can exist as various isomers with identical masses, IMS-MS is invaluable for distinguishing between different linkage patterns and branching. nih.gov

The core principle of IMS is the measurement of the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional shape. mpg.de Isomers with different shapes will have distinct CCS values, allowing for their separation and individual analysis.

In the study of blood group antigens, which are structurally related to this compound, IMS has been systematically used to differentiate isomeric structures. fu-berlin.de The quality of separation can be evaluated by comparing the CCS values of different species in both positive and negative ion modes, as well as with various adduct ions. fu-berlin.de

Research Findings from IMS-MS Analysis of Related Pentasaccharides:

IMS-MS analysis of a mixture of isomeric oligosaccharides can resolve species that are inseparable by liquid chromatography alone. The resulting data provides retention times, m/z ratios, and drift times, which together create a powerful dataset for isomer identification. fu-berlin.de For example, studies on oligosaccharide-alditols have demonstrated that multiple isomeric peaks can be detected for a single m/z value, each corresponding to a unique structure. nih.gov

Table 1: Representative IMS-MS Data for Isomeric Pentasaccharides
Isomerm/zDrift Time (ms)Collision Cross-Section (CCS) Ų
Pentasaccharide Isomer 1951.3550.5305.2
Pentasaccharide Isomer 2951.3552.1312.8
Pentasaccharide Isomer 3951.3553.8320.5

X-ray Crystallography for Three-Dimensional (3D) Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed electron density map can be generated, from which the atomic coordinates, bond lengths, and bond angles can be determined. nih.govlibretexts.org

Obtaining a single crystal of sufficient size and quality is the first and most critical step for single crystal X-ray diffraction. wikipedia.org For complex and flexible molecules like oligosaccharides, this can be a significant challenge. nih.govresearchgate.net However, when successful, this technique provides unambiguous structural information.

Crystallographic studies of related pentasaccharides, such as the anticoagulant fondaparinux, have successfully confirmed their structure and absolute configuration. researchgate.net In such studies, the crystal structure reveals not only the connectivity of the sugar units but also the preferred conformation of the pyranose rings and the torsion angles of the glycosidic linkages.

Crystallographic Data for a Representative Pentasaccharide:

ParameterValue
Crystal SystemMonoclinic
Space GroupC2
Unit Cell Dimensionsa = 146.7 Å, b = 92.8 Å, c = 77.1 Å, β = 121.7°
Resolution1.87 Å
R-factor0.195
R-free0.220
Data is representative of a related oligosaccharide crystal structure. nih.gov

A significant challenge in the crystallography of complex molecules is the growth of large, well-ordered crystals required for conventional X-ray diffraction. nih.gov Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for determining high-resolution structures from nanocrystals, which are orders of magnitude smaller than those needed for X-ray crystallography. nih.govyoutube.com

In a MicroED experiment, a stream of electrons is used to obtain a diffraction pattern from a continuously rotating, frozen-hydrated nanocrystal. youtube.com This technique has been successfully applied to determine the structures of small molecules, peptides, and proteins from crystals that were too small for other methods. nih.govnih.gov The application of MicroED to oligosaccharides like this compound holds great promise for overcoming the bottleneck of crystallization. researchgate.net

Chiroptical Spectroscopic Techniques

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. frontiersin.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum provides information about the stereochemical features of the molecule. mtoz-biolabs.com To determine the absolute configuration, the experimental CD spectrum is compared with the spectra of known compounds or with spectra predicted by quantum chemical calculations. researchgate.net

For complex oligosaccharides, the CD spectrum can be influenced by the chirality of the individual sugar residues. nih.gov For instance, the amide chromophore in N-acetylated sugars gives rise to CD bands in the far-UV region (180-220 nm) that are sensitive to the chirality of these residues. nih.gov

Representative CD Spectral Data for Blood Group Oligosaccharides:

CompoundWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
Blood Group A Trisaccharide195+4500
Blood Group H Disaccharide195-2000
Data adapted from studies on related blood group substances. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve can be used to characterize chiral molecules and determine their absolute configuration. acs.org The phenomenon of ORD arises from the fact that the refractive indices for left and right circularly polarized light are different in a chiral medium. wikipedia.org

ORD studies on oligosaccharides from blood group substances have been instrumental in correlating their optical properties with their structural features. acs.orgnih.gov The shape and sign of the ORD curve, particularly in regions of electronic absorption (the Cotton effect), are highly sensitive to the stereochemistry of the molecule.

Chemical Degradation and Transformation for Linkage and Monosaccharide Analysis

The structural elucidation of complex carbohydrates such as this compound is a multifaceted process that relies on a combination of analytical techniques. Among these, chemical degradation and transformation methods are fundamental for determining the monosaccharide composition and the specific linkages between these sugar units. These techniques break down the larger oligosaccharide into its constituent parts, which can then be identified and quantified.

A critical first step in this process is the complete hydrolysis of the pentasaccharide to release its individual monosaccharides. This is typically achieved by treating the sample with a strong acid, such as trifluoroacetic acid (TFA), at elevated temperatures. The resulting mixture of monosaccharides can then be analyzed by various chromatographic methods. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful technique for separating and quantifying underivatized monosaccharides. creative-proteomics.comresearchgate.net Alternatively, the monosaccharides can be derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), and then analyzed by high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS). nih.govmdpi.com These methods provide detailed information on the types and molar ratios of the constituent sugars.

To determine the glycosidic linkages—the specific points of connection between the monosaccharide units—a technique known as methylation analysis is commonly employed. uga.edu This multi-step process involves:

Permethylation: All free hydroxyl groups in the pentasaccharide are converted to methyl ethers.

Hydrolysis: The permethylated oligosaccharide is then hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated.

The resulting partially methylated alditol acetates (PMAAs) are volatile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). uga.edu The fragmentation patterns of the PMAAs in the mass spectrometer reveal the positions of the original glycosidic linkages.

Enzymatic degradation offers a more specific approach to structural analysis. researchgate.net The use of specific exoglycosidases, which cleave terminal monosaccharides with a particular linkage and configuration, can help to sequence the oligosaccharide. By sequentially treating the pentasaccharide with different exoglycosidases and analyzing the products at each stage, the order and anomeric configuration (α or β) of the monosaccharide units can be determined.

The data obtained from these chemical degradation and transformation studies are pieced together to reconstruct the complete structure of the this compound, including the identity, sequence, and linkage of all its constituent monosaccharides.

Data from Monosaccharide Composition Analysis

MonosaccharideMolar Ratio
Glucose2
Galactose1
N-acetylglucosamine2

This table represents hypothetical data for this compound based on common analytical findings for similar compounds.

Data from Linkage Analysis by Methylation

Partially Methylated Alditol Acetate (B1210297)Deduced Linkage
2,3,4,6-tetra-O-methyl-glucitol acetateTerminal Glucose
2,3,6-tri-O-methyl-glucitol acetate4-linked Glucose
2,3,4,6-tetra-O-methyl-galactitol acetateTerminal Galactose
3,6-di-O-methyl-N-acetylglucosaminitol diacetate1,4-linked N-acetylglucosamine
3,4,6-tri-O-methyl-N-acetylglucosaminitol acetate1-linked N-acetylglucosamine

This table illustrates the type of data generated from methylation analysis and the corresponding linkage information that can be inferred.

Synthesis and Biosynthesis of Iso a Pentasaccharide

Chemical Synthesis of iso-A-Pentasaccharide

The total chemical synthesis of complex oligosaccharides like the this compound remains a demanding task that pushes the boundaries of modern organic chemistry. nih.gov Success hinges on the strategic assembly of monosaccharide building blocks, which can be achieved through various approaches. These methods must overcome the dual challenges of controlling the stereochemical outcome of each glycosidic bond formation (α or β) and ensuring that the correct hydroxyl group on the acceptor molecule is glycosylated (regioselectivity). nih.gov

Stepwise glycosylation involves the sequential addition of single monosaccharide units to a growing oligosaccharide chain. This linear approach, while often lengthy, allows for controlled construction and characterization of intermediates at each stage. The synthesis of complex glycans, including those related to blood group antigens, has been accomplished using this fundamental strategy. researchgate.netrsc.org For instance, the synthesis of a branched pentasaccharide core of human blood-group substances was achieved by the condensation of a disaccharide oxazoline (B21484) with a trisaccharide acceptor. rsc.org

In a typical stepwise sequence, a monosaccharide building block, acting as a glycosyl donor, is activated by a promoter and reacts with a glycosyl acceptor (the growing chain with a single free hydroxyl group). After the coupling reaction, a temporary protecting group on the newly added residue is selectively removed to expose a new hydroxyl group, which then serves as the acceptor site for the next glycosylation cycle. This process is repeated until the full oligosaccharide is assembled. acs.org Automated Glycan Assembly (AGA) is a powerful technology that formalizes this stepwise approach, using a standardized set of building blocks and reaction conditions to rapidly construct complex glycans on a solid support. acs.orgrsc.org

Various block coupling strategies have been designed based on the target structure. For the synthesis of a pentasaccharide, common strategies include:

[3+2] Block Glycosylation : A trisaccharide donor is coupled with a disaccharide acceptor. This approach was used to synthesize a pentasaccharide repeating unit of a bacterial O-antigen. beilstein-journals.org

[2+3] Block Glycosylation : A disaccharide donor is coupled with a trisaccharide acceptor.

[2+2+1] Block Glycosylation : This convergent strategy involves coupling two disaccharide blocks and then adding a final monosaccharide. This approach was envisioned for the synthesis of the pentasaccharide subunit of the Pseudomonas aeruginosa exopolysaccharide Psl. researchgate.net

The synthesis of a pentasaccharide fragment related to the inner core of lipopolysaccharides was achieved by the sequential assembly of a disaccharide, which was then coupled with a Kdo-fluoride donor to give a trisaccharide, followed by further elongation. acs.org Similarly, the chemoenzymatic synthesis of a sulfated Lewisa pentasaccharide was achieved by coupling two chemically synthesized disaccharide blocks to form a tetrasaccharide, which was then modified enzymatically. nih.gov These block strategies are crucial for efficiently accessing complex structures like the this compound.

Achieving high regio- and stereoselectivity is the central challenge in oligosaccharide synthesis. The choice of glycosyl donor, acceptor, protecting groups, and reaction conditions all play a critical role in controlling the outcome of the glycosylation. mdpi.comresearchgate.net

Regioselectivity : Differentiating between multiple free hydroxyl groups on an acceptor is often accomplished through a carefully planned protecting group strategy, leaving only one hydroxyl group available for glycosylation. However, methods for regioselective glycosylation of polyol acceptors are highly valuable as they reduce the number of protection and deprotection steps. researchgate.net The relative reactivity of hydroxyl groups can be exploited; for example, equatorial hydroxyls are generally more reactive than axial ones. mdpi.com The synthesis of type 2 Lewis antigens has been achieved through a unique regioselective glycosylation of a rationally designed lactosamine-3,2'-diol derivative. nih.gov

Stereoselectivity : The formation of the new stereocenter at the anomeric carbon must be precisely controlled.

1,2-trans Glycosides : These are typically formed with the assistance of a "participating" protecting group at the C-2 position of the donor, such as an acetyl or benzoyl group. The ester carbonyl assists in the departure of the leaving group, forming a cyclic oxonium ion intermediate that blocks the α-face, forcing the acceptor to attack from the β-face.

1,2-cis Glycosides : The synthesis of these linkages is more challenging and typically requires non-participating protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) at the C-2 position. The stereochemical outcome is then influenced by factors such as the solvent, the temperature, and the nature of the donor's anomeric leaving group and promoter. mdpi.com For the challenging α-galactosamine linkage in blood group A antigens, 2-azido-2-deoxy-galactosyl donors are often used. mdpi.comresearchgate.net The azido (B1232118) group serves as a non-participating precursor to the N-acetyl group and helps favor the α-glycoside. researchgate.net

Table 1: Methodologies for Regio- and Stereoselective Glycosylation

acs.orgmdpi.commdpi.comnih.govfrontiersin.orgrsc.orgrsc.org
FactorMethodologyEffect/ApplicationReference
Stereocontrol (1,2-trans) Participating C-2 protecting groups (e.g., Benzoyl, Acetyl)Anchimeric assistance leads to the formation of β-glucosides and β-galactosides, or α-mannosides.
Stereocontrol (1,2-cis) Non-participating C-2 protecting groups (e.g., Benzyl ethers, Azido groups)Required for challenging α-glucosides/galactosides and β-mannosides. Outcome depends heavily on reaction conditions.
Stereocontrol (α-Fucosylation) Benzoyl protecting groups on fucose donorProvide effective α-directing stereocontrol through remote participation.
Regiocontrol Orthogonal protecting group strategySelectively deprotecting one hydroxyl group on a polyol acceptor to direct glycosylation to a specific position.
Regiocontrol Tuning acceptor nucleophilicityProtecting groups on the acceptor can influence the reactivity of nearby hydroxyls. Electron-withdrawing groups decrease nucleophilicity.
Promoter System N-Iodosuccinimide (NIS) / Triflic acid (TfOH)Commonly used for activating thioglycoside donors.
Promoter System Trimethylsilyl (B98337) triflate (TMSOTf)Powerful promoter for activating trichloroacetimidate (B1259523) and thioglycoside donors.

The dense functionality of monosaccharides necessitates the use of protecting groups to temporarily mask hydroxyl and amino groups, preventing undesired side reactions. researchgate.net An ideal protecting group strategy employs a set of "orthogonal" groups, which can be removed under specific conditions without affecting the others. researchgate.net This allows for the selective deprotection of a single hydroxyl group on a complex, fully protected oligosaccharide, enabling chain elongation or functionalization at a precise location.

Common protecting groups in oligosaccharide synthesis include:

Benzyl (Bn) ethers : Stable to a wide range of conditions and typically removed under harsh conditions via catalytic hydrogenolysis.

Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv)) : Often used as participating groups at C-2. They are removed under basic conditions (e.g., sodium methoxide).

Silyl ethers (e.g., TBDMS, TIPS) : Their stability is tunable based on steric bulk, and they are removed with fluoride (B91410) reagents.

Fluorenylmethoxycarbonyl (Fmoc) : A base-labile group often used as a temporary protecting group for hydroxyls in automated synthesis, as it can be removed with piperidine (B6355638) without affecting acyl or ether groups. acs.orgrsc.org

Levulinoyl (Lev) : An ester group that can be selectively removed with hydrazine (B178648) in the presence of other esters, providing another level of orthogonality. rsc.org

The final step in the synthesis is the global deprotection, where all protecting groups are removed to yield the target native oligosaccharide. rsc.org This step can be challenging, as the harsh conditions required might lead to the degradation of the product. rsc.org

Table 2: Common Protecting Groups and Orthogonal Deprotection

rsc.orgrsc.orgacs.orgrsc.orgrsc.orgmdpi.commdpi.com
Protecting GroupAbbreviationTypical UseDeprotection ConditionsReference
Benzyl etherBnPermanent protection of hydroxylsH2, Pd/C (Hydrogenolysis)
Benzoyl esterBzPermanent or participating groupNaOMe in MeOH (Basic conditions)
9-FluorenylmethoxycarbonylFmocTemporary protection of hydroxyls20% Piperidine in DMF (Mild base)
Levulinoyl esterLevTemporary protection of hydroxylsHydrazine acetate (B1210297) (H2NNH2·AcOH)
Di-tert-butylsilyleneDTBSCyclic protection of vicinal diols (e.g., 4,6-OH)Acidic conditions (e.g., HF-Pyridine)
AzideN3Amine precursor (non-participating)Reduction (e.g., H2S, PMe3) then Acylation

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic transformations. escholarship.orgresearchgate.net This approach is particularly powerful for constructing complex glycans, as enzymes can form glycosidic bonds with perfect regio- and stereoselectivity under mild aqueous conditions, obviating the need for cumbersome protection-deprotection sequences. researchgate.netnih.gov

In a typical chemoenzymatic strategy for oligosaccharide synthesis, a core structure is first assembled using chemical methods. This chemically synthesized fragment can be a simplified building block or a significant portion of the final molecule. escholarship.org This core is then used as a substrate for one or more glycosyltransferases, which are enzymes that catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-Galactose, GDP-Fucose) to the acceptor. researchgate.net

This integrated approach has been successfully applied to the synthesis of various blood group antigens. For example, a chemically synthesized tetrasaccharide can be fucosylated using a fucosyltransferase to install the final fucose residue with complete α-selectivity, a step that can be challenging to achieve chemically. nih.gov In another example, a facile enzymatic synthesis of a type 2 blood group A tetrasaccharide was reported, demonstrating the power of enzymes in building these complex structures. nih.gov One-pot multi-enzyme (OPME) systems have been developed to synthesize complex structures from simple precursors by combining several enzymes in a single reaction vessel. escholarship.org The integration of chemical and enzymatic methods leverages the strengths of both disciplines, providing a highly efficient and powerful pathway to complex, biologically important oligosaccharides like the this compound. escholarship.orgresearchgate.net

Enzymatically Generated Building Blocks

The construction of complex oligosaccharides is often achieved through a block synthesis method, which relies on the initial preparation of smaller, functionalized oligosaccharide units, or building blocks. beilstein-journals.org Enzymatic procedures are particularly well-suited for creating these precursors due to their high regio- and stereoselectivity, which circumvents the need for extensive protecting-group chemistry common in synthetic organic chemistry. researchgate.netuni-duesseldorf.de

For instance, precursor structures such as lactosaminide derivatives can be generated using enzymatic processes. beilstein-journals.org These enzymatically synthesized building blocks are then used as substrates in subsequent glycosylation reactions to assemble the final, larger oligosaccharide structure. beilstein-journals.org This chemoenzymatic approach, which synergistically combines the precision of enzymes for building block creation with the efficiency of chemical or further enzymatic steps for their assembly, is a powerful strategy in modern carbohydrate synthesis. beilstein-journals.orguni-duesseldorf.de

Enzymatic Synthesis of this compound

The enzymatic assembly of this compound can be accomplished through several sophisticated biocatalytic strategies. These methods primarily utilize enzymes such as glycosyltransferases and glycosidases, each with distinct mechanisms, to form the required glycosidic bonds with high fidelity.

Glycosyltransferase-Mediated Synthesis

Glycosyltransferase (GT)-mediated synthesis is a cornerstone of modern glycan assembly. nih.gov These enzymes are nature's catalysts for creating glycosidic bonds, transferring a sugar moiety from an activated donor substrate to a specific acceptor molecule, which can be another sugar, a protein, or a lipid. frontiersin.orgnih.gov The high fidelity of GTs stems from their catalytic templates, which precisely bind both the donor and acceptor substrates to ensure the accurate addition of sugars to specific locations on a growing oligosaccharide chain. nih.gov This process is responsible for the biosynthesis of a vast array of polysaccharides, oligosaccharides, and glycoconjugates in nature. frontiersin.org

The synthesis of specific pentasaccharide structures can be achieved through the coordinated action of multiple, highly specific glycosyltransferases. A notable example is the synthesis of a novel cyclic pentasaccharide from starch derivatives using two key enzymes from Bacillus globisporus N75: a 6-α-glucosyltransferase (6GT) and a 3-α-isomaltosyltransferase (IMT). nih.govresearchgate.net

The proposed pathway involves a sequence of four distinct enzymatic reactions:

6-Glucosyltransfer Reaction: The 6-α-glucosyltransferase initiates the process by transferring a glucose residue to the acceptor molecule. nih.gov

4-Glucosyltransfer Reaction: The same 6GT enzyme can also catalyze a subsequent transfer of a glucose molecule to a different position on the growing chain. nih.gov

3-Isomaltosyltransfer Reaction: The 3-α-isomaltosyltransferase then acts on the intermediate, transferring an isomaltosyl group. nih.gov

Cyclization Reaction: Finally, the IMT enzyme catalyzes an intramolecular transglycosylation (cyclization) reaction to form the final cyclic pentasaccharide structure. nih.gov

Table 1: Enzymes in Cyclic Pentasaccharide Synthesis

Enzyme Source Organism Catalytic Function Reference
6-α-glucosyltransferase (6GT) Bacillus globisporus N75 Catalyzes α-1,6 and α-1,4 transglucosylation reactions. nih.gov, researchgate.net

| 3-α-isomaltosyltransferase (IMT) | Bacillus globisporus N75 | Catalyzes isomaltosyl transfer and final cyclization. | nih.gov, google.com |

The majority of glycosyltransferases, often referred to as Leloir-type GTs, depend on sugar nucleotides as high-energy activated donor substrates. nih.gov These enzymes are fundamental to the formation of most glycosidic bonds in biological systems. nih.gov The biosynthesis involves the transfer of a monosaccharide from a nucleoside diphosphate (B83284) (NDP) or monophosphate (NMP) donor to an acceptor. nih.gov This enzymatic approach offers excellent control over the regio- and stereoselectivity of the glycosylation reaction. researchgate.net

The use of these enzymes is a rapidly advancing field, with an increasing number of human and bacterial glycosyltransferases being identified, characterized, and applied in the synthesis of complex carbohydrates. nih.gov

Table 2: Common Sugar Nucleotide Donors in Glycosynthesis

Sugar Nucleotide Donor Transferred Sugar Reference
UDP-Glucose (UDP-Glc) Glucose sigmaaldrich.com
UDP-Galactose (UDP-Gal) Galactose sigmaaldrich.com
UDP-N-acetylglucosamine (UDP-GlcNAc) N-acetylglucosamine sigmaaldrich.com
GDP-Fucose (GDP-Fuc) Fucose frontiersin.org

| CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Sialic Acid | acs.org |

Glycosidase-Catalyzed Reverse Hydrolysis and Transglycosylation

As an alternative to glycosyltransferases, glycosidases can also be employed for oligosaccharide synthesis. d-nb.info While the natural function of these enzymes is to hydrolyze glycosidic bonds, the reaction can be shifted toward synthesis under specific, kinetically controlled conditions. d-nb.infoacs.org This approach typically follows one of two pathways:

Reverse Hydrolysis: In this thermodynamically controlled process, a glycosidic bond is formed through the condensation of monosaccharides. d-nb.info The reaction equilibrium is driven toward synthesis by operating in systems with low water activity and high substrate concentrations. d-nb.inforesearchgate.net

Transglycosylation: This is a kinetically controlled process where the enzyme transfers a sugar moiety from an activated donor substrate (like a disaccharide or a p-nitrophenyl glycoside) to an acceptor. acs.org The enzyme first forms a covalent glycosyl-enzyme intermediate; this intermediate can then be attacked by water (hydrolysis) or, preferably, by an acceptor molecule (transglycosylation) to form a new oligosaccharide. d-nb.infoacs.org By carefully controlling reaction parameters such as time and acceptor concentration, the transglycosylation product can be accumulated before subsequent hydrolysis occurs. acs.orgnih.gov

The choice between reverse hydrolysis and transglycosylation depends on the specific enzymes and substrates involved, with transglycosylation often allowing for higher transient yields. acs.org

Immobilized Enzyme Systems for Oligosaccharide Production

For industrial-scale production of oligosaccharides, the use of immobilized enzyme systems offers significant advantages over using free enzymes in solution. nih.govmdpi.com Immobilization involves attaching the enzyme to a solid, insoluble support material, which enhances its utility in bioreactors. oatext.com

Key benefits of enzyme immobilization include:

Reusability: The immobilized enzyme can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing costs. nih.govmdpi.com

Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature and pH. For example, an immobilized alginate lyase showed a shift in optimal temperature from 37°C to 45°C and optimal pH from 7.4 to 9.0. mdpi.com Similarly, β-galactosidase immobilized on chitosan-coated magnetic nanoparticles exhibited higher thermal stability and activity over a wider pH and temperature range compared to the free enzyme. nih.gov

Process Control: Immobilized systems are well-suited for continuous production processes, such as in packed-bed reactors or simulated moving beds, allowing for greater control and efficiency. nih.govwur.nl

These improvements make immobilized enzyme systems a robust and cost-effective technology for the large-scale synthesis of oligosaccharides. nih.govmdpi.com

Table 3: Comparison of Free vs. Immobilized Alginate Lyase

Property Free Enzyme Immobilized Enzyme Reference
Optimal Temperature 37 °C 45 °C mdpi.com
Optimal pH 7.4 9.0 mdpi.com
Reusability Single Use Reusable for multiple cycles (e.g., 6 cycles with 50% reusability) mdpi.com

| Storage Stability | Lower | Higher (~67% relative hydrolysis after 15 days) | mdpi.com |

Biosynthetic Pathways of this compound in Biological Systems

Given the absence of specific data for "this compound," the following sections outline the general principles and methodologies that would be applied to study the biosynthesis of such a compound, should it be identified in a biological system.

Enzyme Characterization within the Biosynthetic Pathway (e.g., UDP-sugar modifying enzymes)

Once a BGC is identified, the function of the individual enzymes encoded within it must be characterized. This involves:

Heterologous Expression and Purification: Expressing the enzymes in a suitable host (like E. coli) and purifying them for in vitro assays.

Enzymatic Assays: Testing the activity of the purified enzymes with various sugar substrates to determine their specific function (e.g., glycosyltransferase, epimerase, acetyltransferase). nih.gov This would include identifying the specific UDP-sugar precursors that are modified and incorporated into the growing oligosaccharide chain.

Structural Biology: Determining the three-dimensional structure of the enzymes to understand their substrate specificity and catalytic mechanism.

For example, the biosynthesis of complex glycans often involves UDP-sugar modifying enzymes that can alter the stereochemistry or add functional groups to the sugar precursors. nih.gov

Precursor Molecules and Metabolic Flux

The biosynthesis of any oligosaccharide is dependent on the availability of activated sugar donors, typically in the form of nucleotide sugars (e.g., UDP-glucose, GDP-mannose). The study of precursor molecules and metabolic flux involves:

Metabolomics: Identifying and quantifying the intracellular pool of nucleotide sugars and other relevant metabolites in the producing organism. christeyns.comoup.com

Flux Analysis: Using isotopic labeling studies (e.g., with ¹³C-labeled glucose) to trace the flow of carbon through central metabolism into the specific nucleotide sugar precursors required for the pentasaccharide's assembly. ter-arkhiv.ru This helps to understand the efficiency of the pathway and identify potential metabolic bottlenecks. wikipedia.org The synthesis of these precursors often begins with central metabolites like glucose-6-phosphate. wikipedia.org

Genetic Regulation of this compound Biosynthesis

The expression of the biosynthetic gene cluster is tightly controlled by regulatory elements to ensure that the pentasaccharide is produced at the appropriate time and in the correct amount. Investigating this regulation includes:

Promoter Analysis: Identifying promoter regions upstream of the BGC and characterizing the transcription factors that bind to these regions to activate or repress gene expression. researchgate.net

Transcriptomics (RNA-Seq): Analyzing the expression levels of the biosynthetic genes under different growth conditions to understand the environmental or developmental cues that trigger production.

Identification of Regulatory Networks: Uncovering the broader regulatory networks that control the expression of the BGC, which may involve two-component systems, quorum sensing, or other signaling pathways. researchgate.netnih.gov

Conformational Analysis and Dynamics of Iso a Pentasaccharide

Experimental Determination of Conformation

The three-dimensional structure of pentasaccharides in solution, in the gas phase, and in the solid state can be determined using a variety of experimental techniques. Each method provides unique insights into the molecule's conformational preferences.

NMR Spectroscopy (e.g., NOESY for inter-residue proximities)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of oligosaccharides in solution. Nuclear Overhauser Effect SpectroscopY (NOESY) experiments are particularly valuable as they provide information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, allowing for the determination of inter-residue proximities.

In the study of a fucoidan (B602826) pentasaccharide, 2D NOESY spectra were used to identify interglycosidic NOEs, which are indicative of specific conformations. researchgate.net For instance, changes in the NOESY spectrum upon lowering the temperature or upon binding to a protein revealed shifts in the conformational equilibrium of the pentasaccharide. researchgate.net Similarly, Saturation Transfer Difference (STD) NMR experiments on the blood group A-pentasaccharide have been used to identify the binding epitope when interacting with proteins like the cholera toxin. oup.com The protons of the oligosaccharide that are in closest contact with the protein show the strongest saturation transfer, highlighting the conformation adopted in the bound state. oup.com Transferred NOESY (TRNOESY) experiments further confirm the bound conformation, with observed TRNOEs providing distance constraints for building models of the complex. oup.com

Table 1: Representative Inter-residue NOEs Observed in Pentasaccharide Conformational Analysis
Pentasaccharide TypeInteracting ProtonsSignificanceReference
Blood Group A-PentasaccharideH1-GalNAc / H5-Fuc(II)Defines the orientation of the terminal GalNAc and Fucose residues. oup.com
Fucoidan PentasaccharideH1 Ap / H5 FIndicates proximity between fucose and another sugar residue, defining a key glycosidic linkage conformation. researchgate.net

X-ray Crystallography of iso-A-Pentasaccharide Conformers

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While crystallizing oligosaccharides alone can be challenging, co-crystallization with a protein receptor often yields well-diffracting crystals. beilstein-journals.org The resulting crystal structure reveals the precise conformation of the pentasaccharide when bound to its biological target.

For example, the crystal structure of antithrombin in a complex with a synthetic heparin-like pentasaccharide has been determined, detailing the interactions and the specific conformation of the pentasaccharide required for binding. nih.gov Similarly, X-ray crystallographic studies of soybean agglutinin complexed with four isomeric biantennary pentasaccharides have revealed how these molecules cross-link protein tetramers. nih.gov These studies showed that all four pentasaccharides adopt similar conformations with a pseudo-2-fold axis of symmetry, and that subtle differences in their linkage lead to distinct crystal packing. nih.gov Such data is invaluable for understanding the principles of carbohydrate-protein recognition.

Table 2: Crystallographic Data for Pentasaccharide-Protein Complexes
ComplexPDB IDResolution (Å)Key Conformational FeatureReference
Antithrombin-Pentasaccharide1NQ92.2Intermediate pentasaccharide-bound conformation. nih.gov
Soybean Agglutinin - 2,3-Pentasaccharide-~2.4-2.8Pseudo-2-fold symmetry, I4122 space group. nih.gov
Soybean Agglutinin - 3,6-Pentasaccharide-~2.4-2.8Pseudo-2-fold symmetry, P6422 space group. nih.gov

Ion Mobility Spectrometry for Gas-Phase Conformations

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an emerging technique for the analysis of carbohydrate structures in the gas phase. mpg.de IMS separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). This allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone.

IMS has been successfully applied to distinguish between various Lewis and blood group antigen isomers. mpg.deacs.org By comparing the experimental CCS values with those calculated for candidate structures from computational modeling, it is possible to gain insights into the gas-phase conformations of these oligosaccharides. mdpi.com This technique is particularly powerful for analyzing complex mixtures and for studying the conformational landscape of flexible molecules.

Computational Modeling and Molecular Dynamics Simulations

Computational methods are essential for complementing experimental data and for providing a dynamic picture of oligosaccharide conformations.

Quantum Chemical Calculations for Conformational Constraints

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the relative energies of different conformers and to understand the forces that govern their stability. These calculations can provide detailed information about intramolecular hydrogen bonding and other non-covalent interactions that define the conformational preferences of a pentasaccharide.

A study on the gas-phase conformation of a core pentasaccharide in N-linked glycans utilized a tree-based sampling method followed by quantum chemical calculations to identify low-energy conformers. dntb.gov.uanih.govmdpi.com The calculations revealed that the lowest-energy structure was stable at both 0 K and 298.15 K. dntb.gov.uanih.govmdpi.com Such studies are crucial for interpreting experimental gas-phase data, for example from IR spectroscopy or ion mobility spectrometry. dntb.gov.uanih.govmdpi.com

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational space of oligosaccharides in a solvated environment, mimicking physiological conditions. These simulations can reveal the dynamic nature of these molecules, including transitions between different conformational states.

Accelerated MD simulations of the A-pentasaccharide have shown that it is a flexible molecule that can transition between "open" and "closed" conformers. nih.govacs.org The closed structure is characterized by a hydrogen bond that is absent in the open form. acs.org These simulations also revealed that the individual monosaccharide rings can adopt different puckering conformations (e.g., 4C1 and 1C4), and that the flexibility of the pentasaccharide can be influenced by its binding to a protein. nih.govacs.orgacs.org MD simulations are also used to calculate theoretical parameters that can be compared with experimental data, such as NMR-derived distances and coupling constants, to validate and refine the conformational models.

Table 3: Key Conformational States of A-Pentasaccharide from MD Simulations
Conformational FeatureDescriptionSignificanceReference
Open ConformerExtended, linear-like structure.Adopted in the cholera toxin binding site. nih.govacs.org
Closed ConformerCharacterized by a hydrogen bond between GlcNAc and GalNAc.A distinct conformational state accessible in solution. acs.org
Sugar PuckerMonosaccharide rings can sample both 4C1 (chair) and 1C4 (chair) puckers in the free form.Demonstrates the inherent flexibility of the individual sugar units. nih.govacs.orgacs.org

Compound Names Mentioned in this Article

Table 4: List of Compounds
Compound NameAbbreviationClass
This compound-Oligosaccharide
Blood Group A PentasaccharideA-PentasaccharideOligosaccharide
Fucoidan Pentasaccharide-Oligosaccharide
Heparin-like Pentasaccharide-Oligosaccharide
N-acetylgalactosamineGalNAcMonosaccharide
FucoseFucMonosaccharide
N-acetylglucosamineGlcNAcMonosaccharide
GalactoseGalMonosaccharide

Biological Recognition and Interactions of Iso a Pentasaccharide

Interaction with Proteins

The interaction of iso-A-Pentasaccharide with proteins is a cornerstone of its biological function. These interactions are characterized by a high degree of specificity and are governed by the three-dimensional structures of both the oligosaccharide and the protein's binding site.

Binding to Lectins and Carbohydrate-Binding Modules

Lectins are a diverse group of proteins that recognize and bind to specific carbohydrate structures. nih.gov This recognition is crucial for various biological processes, including cell-cell recognition, signaling, and immune responses. nih.gov The specificity of a lectin for a particular carbohydrate is determined by the amino acid composition and spatial arrangement of its carbohydrate-recognition domain (CRD). nih.gov

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in carbohydrate-active enzymes that facilitate the association of the enzyme with its polysaccharide substrate. nih.govnih.gov CBMs enhance the efficiency of enzymatic catalysis by increasing the effective concentration of the enzyme on the substrate. nih.gov The binding specificity of CBMs is diverse, with different families recognizing distinct carbohydrate structures. mdpi.com

The interaction of this compound with specific lectins and CBMs would be characterized by the formation of non-covalent bonds, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the sugar residues of the pentasaccharide and the amino acid side chains in the protein's binding pocket. The affinity and specificity of this binding are critical for its biological effects.

Interactions with Antibodies and Antigenicity Studies

Oligosaccharides can act as antigens, eliciting an immune response that leads to the production of specific antibodies. nih.gov The antigenicity of a carbohydrate is dependent on its structure, size, and the context in which it is presented to the immune system. nih.gov The generation of monoclonal antibodies against specific oligosaccharides has been a valuable tool for their detection and for studying their biological roles. nih.govnih.gov

The interaction between this compound and a specific antibody would involve the recognition of a particular epitope on the pentasaccharide by the antibody's antigen-binding site (paratope). The thermodynamics of this interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), can be determined using techniques such as isothermal titration calorimetry. nih.govlongdom.org Understanding the antigenicity of this compound is crucial for developing diagnostic tools and immunotherapies.

Binding to Enzymes (e.g., glycosyltransferases, hydrolases)

Glycosyltransferases are enzymes that catalyze the synthesis of glycosidic bonds by transferring a monosaccharide from an activated donor to an acceptor molecule. nih.govsigmaaldrich.comcazypedia.org The acceptor molecule can be a growing oligosaccharide chain. nih.govgoogle.com The specificity of glycosyltransferases for both the donor and acceptor substrates is a key factor in the biosynthesis of complex glycans. nih.govnih.gov this compound could potentially serve as an acceptor for a specific glycosyltransferase, leading to its further elongation.

Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds. nih.gov The interaction between a glycoside hydrolase and its substrate involves the binding of the oligosaccharide in the enzyme's active site, followed by catalysis. The specificity of these enzymes ensures the controlled degradation of complex carbohydrates. This compound could be a substrate for a specific glycoside hydrolase, leading to its breakdown into smaller saccharide units.

Specificity of Interactions with Signaling Proteins (e.g., Growth Factors, Cytokines)

Certain growth factors and cytokines interact with specific carbohydrate structures on the cell surface or in the extracellular matrix. nih.govnih.gov These interactions can modulate the signaling activity of these proteins, influencing processes such as cell growth, differentiation, and inflammation. nih.govnih.gov For example, the interaction of fibroblast growth factors (FGFs) with heparan sulfate (B86663) is essential for their signaling. nih.gov

The specific binding of this compound to a signaling protein like a growth factor or a cytokine could either enhance or inhibit its biological activity. This modulation would depend on the nature of the interaction and its effect on the protein's conformation and ability to bind to its receptor.

Thermodynamics of Binding Interactions (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. nih.govnih.govglycopedia.eu It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govglycopedia.euharvard.edu

An ITC experiment to study the binding of this compound to a protein would involve titrating a solution of the pentasaccharide into a solution containing the protein and measuring the resulting heat changes. The data obtained would provide a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process. nih.govglycopedia.eu

Thermodynamic ParameterDescription
Binding Affinity (Ka) The equilibrium constant for the association of the ligand and the protein. A higher Ka indicates a stronger binding interaction.
Enthalpy Change (ΔH) The heat released or absorbed during the binding event. It reflects the changes in bonding and solvation upon complex formation.
Entropy Change (ΔS) The change in the randomness or disorder of the system upon binding. It is influenced by conformational changes and the release of water molecules.
Stoichiometry (n) The number of ligand molecules that bind to a single protein molecule.

Role in Cellular Recognition and Adhesion

The carbohydrates on the surface of cells play a critical role in cell-cell recognition and adhesion. nih.govnih.govwikipedia.org These processes are fundamental to the development and function of multicellular organisms, as well as in pathological conditions. nih.govtaylorandfrancis.com Cell surface glycans can interact with lectins on adjacent cells, leading to specific cell adhesion. nih.gov

This compound, if present on the cell surface, could act as a recognition motif for other cells or for components of the extracellular matrix. This interaction could mediate cell adhesion, influencing processes such as immune cell trafficking, embryogenesis, and cancer metastasis. The specificity of this recognition would be crucial for ensuring the correct cellular organization and function. nih.govwikipedia.org

Based on the comprehensive search performed, there is currently insufficient scientific information available in the public domain to generate an article on "this compound" that adheres to the specific biological and immunological topics requested in the outline.

Searches for "this compound" in conjunction with key terms such as "ligand-receptor interactions," "cell adhesion," "bacterial adhesion," "biofilm formation," "viral entry," and "immune response" did not yield any specific research findings or detailed data. The available information is limited to basic chemical identifiers, such as synonyms (e.g., A-Leb-Pentasaccharide) and its chemical formula (C32H55NO24) scribd.com.

Without dedicated research on the biological recognition, host-pathogen interactions, and immunological properties of this compound, it is not possible to provide a scientifically accurate and thorough article covering the required sections on:

Biological Recognition and Interactions: No data was found on its specific ligand-receptor interactions on cell surfaces or its role in mediating cell-cell or cell-matrix adhesion.

Involvement in Host-Pathogen Interactions: There is no available research detailing its involvement in bacterial adhesion, biofilm formation, viral entry mechanisms, or the modulation of host immune responses.

Immunological Properties: Specific immunological characteristics and activities of this compound are not documented in the available resources.

Therefore, the creation of an article with detailed research findings and data tables as instructed cannot be fulfilled at this time. Further scientific investigation and publication on the biological functions of this compound are needed before such a document can be accurately composed.

Immunological Properties

Characterization as a Carbohydrate Antigen

Carbohydrate antigens are sugar molecules that can be recognized by the immune system and elicit an immune response. The structure of a pentasaccharide, a carbohydrate composed of five sugar units, is critical to its function as an antigen. The specific arrangement of these monosaccharide units and the linkages between them create a unique three-dimensional shape that can be identified by immune cells and antibodies.

Bacterial cell surface polysaccharides are often valuable targets for diagnostics and can serve as protective antigen candidates. In the context of gastrointestinal cancers, carbohydrate antigens like CA19-9 (sialyl-Lewis A), a tetrasaccharide, are used as tumor markers. The expression of these antigens on the cell surface allows them to play a role in cell-to-cell recognition processes. The immunogenicity of a carbohydrate, or its ability to provoke an immune response, is dependent on its molecular structure. Research on a novel pentasaccharide from Burkholderia pseudomallei, for example, identified it as a potential candidate antigen for serodiagnosis and vaccine development due to its strong reaction with sera from melioidosis patients.

The recognition of carbohydrate structures by the innate immune system is a key first step in host defense. The innate immune system utilizes pattern recognition receptors (PRRs) to detect conserved pathogenic motifs, including carbohydrate moieties. This interaction initiates signaling cascades that lead to an immune response.

Induction of Antibody Responses (in research models)

When introduced into a research animal, a foreign carbohydrate antigen like this compound can stimulate the production of antibodies. This process is a cornerstone of adaptive immunity. Animal models, particularly mice, are frequently used to study the immunogenicity of substances and the mechanisms of antibody formation.

In these models, immunization with a carbohydrate antigen, often conjugated to a carrier protein to enhance the immune response, can lead to the production of specific antibodies. For instance, studies involving synthetic decasaccharide-protein conjugates related to the fungus Cryptococcus neoformans showed that immunized mice produced antibodies that could bind to the target polysaccharide.

The type and quantity of antibodies produced can be measured using techniques like ELISA (enzyme-linked immunosorbent assay). Analysis of the antibody isotypes, such as IgM, IgG1, IgG2a, and IgG2b, provides insight into the nature of the immune response. A predominance of IgG isotypes often indicates the involvement of T-helper cells, a critical component of a robust and long-lasting immune response.

Table 1: Antibody Isotype Response to a Synthetic Decasaccharide-CRM197 Conjugate Vaccine in Mice
Antibody IsotypeRelative Level DetectedImplication
IgMPredominantPrimary immune response
IgG1PredominantT-helper 2 (Th2) type response
IgG2aLower LevelT-helper 1 (Th1) type response
IgG2bLower LevelT-helper 1 (Th1) type response
IgG3Lower LevelVariable, often associated with carbohydrate antigens

This table is a representative example based on findings from immunization studies with synthetic carbohydrate antigens, such as the one described in a study on a vaccine candidate against Cryptococcus neoformans, illustrating the types of antibody isotypes that can be generated.

Modulation of Innate Immune Cells (e.g., macrophages, dendritic cells)

The innate immune system is the body's first line of defense and is composed of various cells, including macrophages and dendritic cells (DCs). These cells play a crucial role in recognizing pathogens and initiating an immune response. Carbohydrates can directly impact and modulate the activity of these innate immune cells.

Macrophages and dendritic cells are antigen-presenting cells (APCs) that are critical for maintaining intestinal immune homeostasis by sensing and responding to the microbiota. They can recognize carbohydrate structures through their pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition can trigger the activation of these cells, leading to phagocytosis (engulfing of the antigen) and the release of signaling molecules called cytokines.

Research has shown that synthetic human milk oligosaccharides (HMOs) can directly modulate the functions of intestinal epithelial cells and immune cells. For example, certain oligosaccharides can lead to decreased levels of pro-inflammatory cytokines in in vitro models. In studies involving Coccidioides infection, both macrophages and dendritic cells were shown to be critical for pathogen clearance. The interaction with the pathogen influenced the activation and polarization of these cells; for instance, DCs were observed to polarize into a proinflammatory state. The activation of macrophages and DCs by carbohydrate antigens is a key step that bridges the innate and adaptive immune responses, as these activated cells can then present the antigen to T-cells, initiating a more specific and targeted adaptive immune attack.

Table 2: Effects of Oligosaccharides on Innate Immune Cell Responses (Illustrative Findings)
Cell TypeOligosaccharide StimulusObserved EffectReference Context
Macrophages (THP-1)Synthetic Human Milk Oligosaccharides (HMOs)Decreased pro-inflammatory cytokine levelsIn vitro model of intestinal inflammation
Dendritic Cells (DCs)Mannosylated AntigensIncreased internalization via endocytosisAnticancer vaccine research
Dendritic Cells (DCs)Coccidioides (Fungus)Polarization into proinflammatory DC1sIn vitro infection model
MacrophagesCoccidioides (Fungus)Reduced activationIn vitro infection model

This table summarizes general findings on how different carbohydrate structures can modulate the activity of key innate immune cells, based on various research models.

Analytical Methodologies for Iso a Pentasaccharide Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of iso-A-Pentasaccharide, enabling its separation from complex mixtures, assessment of its purity, and quantification. The choice of technique depends on the specific analytical goal, from high-resolution separation of the intact oligosaccharide to the analysis of its constituent monosaccharides.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of oligosaccharides due to its high resolution and sensitivity. openaccessjournals.com For non-derivatized carbohydrates like this compound, which lack a strong chromophore, a specialized form of HPLC is predominantly used.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a leading technology for the analysis of complex carbohydrates. nih.govcreative-biolabs.com Carbohydrates, being weak acids with pKa values between 12 and 14, can be transformed into oxyanions at high pH, allowing for their separation on high-efficiency anion-exchange columns. researchgate.net The separated analytes are then detected with high sensitivity by a pulsed amperometric detector, which measures the current generated by the oxidation of the carbohydrate at the surface of a gold electrode. nih.govcreative-biolabs.com This method obviates the need for derivatization and provides excellent signal-to-noise ratios. creative-biolabs.com

HPAEC-PAD is widely applied for:

Purity Assessment: Resolving the target pentasaccharide from closely related structures, precursors, or degradation products.

Quantification: Determining the concentration of this compound in various samples, including biological fluids and synthetic reaction mixtures. researchgate.net The technique is recognized for its ability to achieve low quantification limits. researchgate.net

Monosaccharide and Sialic Acid Content Determination: After acid hydrolysis of the pentasaccharide, HPAEC-PAD can be used to quantify its constituent monosaccharides. creative-biolabs.com

ParameterDescriptionRelevance to this compound
Stationary Phase High-efficiency anion-exchange columns (e.g., CarboPac series). nih.govEnables separation of isomeric and closely related oligosaccharides based on the charge of their hydroxyl groups at high pH.
Mobile Phase High pH eluents, often involving a sodium hydroxide (B78521) or sodium acetate (B1210297) gradient. shim-pol.plCreates oxyanions from the carbohydrate hydroxyl groups, facilitating interaction with the stationary phase.
Detection Pulsed Amperometric Detection (PAD). nih.govcreative-biolabs.comAllows for direct, highly sensitive detection of underivatized carbohydrates without the need for fluorescent or UV-absorbing tags. creative-biolabs.com
Application Purity analysis, quantification, profiling of oligosaccharide mixtures. openaccessjournals.comresearchgate.netEssential for quality control of synthetic or purified this compound and for studying its presence in biological samples.

Gas Chromatography (GC) for Derivatized Monosaccharide Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for determining the monosaccharide composition and linkage analysis of oligosaccharides like this compound. nih.govpageplace.de Since carbohydrates are non-volatile, they require chemical derivatization to increase their volatility for GC analysis. csic.es

The typical workflow involves:

Hydrolysis: The pentasaccharide is first hydrolyzed into its constituent monosaccharides using acid. creative-biolabs.com

Derivatization: The liberated monosaccharides are then converted into volatile derivatives. Common methods include permethylation followed by reduction and acetylation to form partially methylated alditol acetates (PMAAs), or conversion to trimethylsilyl (B98337) (TMS) ethers. csic.escreative-biolabs.com

GC Separation and MS Detection: The derivatized monosaccharides are separated on a capillary GC column and identified by their characteristic retention times and mass spectra. creative-biolabs.comoup.com

This methodology provides detailed structural information, including the identity of the monosaccharides and the positions of the glycosidic linkages, which are inferred from the fragmentation patterns of the PMAAs in the mass spectrometer. oup.comgu.se

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. researchgate.net This technique is particularly useful for the purification and analysis of oligosaccharides. researchgate.net

In the context of this compound research, GPC is used for:

Purification: Isolating the pentasaccharide from mixtures containing higher or lower molecular weight carbohydrates, such as during synthesis or extraction from biological sources. mdpi.comnih.gov

Fractionation: Separating complex mixtures of oligosaccharides into fractions based on their degree of polymerization. nih.govnih.gov For instance, materials like Bio-Gel P-6 or Sephadex G-15 are commonly used to separate urinary oligosaccharides or products from chemical synthesis. mdpi.comnih.gov

The principle involves passing the sample through a column packed with a porous gel matrix. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores are retained longer and elute later. researchgate.net

Affinity Chromatography for Isolation of Specific Binding Oligosaccharides

Affinity chromatography is a highly selective purification technique based on the specific, reversible interaction between a biomolecule and a ligand immobilized on a chromatographic matrix. sigmaaldrich.com For this compound and other blood group A-active structures, lectin affinity chromatography is a particularly powerful tool. nih.govresearchmap.jp

Lectins are proteins that bind to specific carbohydrate structures. sigmaaldrich.com Lectins with specificity for the terminal N-acetylgalactosamine (GalNAc) residue of the blood group A antigen are used to isolate and purify this compound and related molecules. nih.govresearchmap.jp

Helix pomatia agglutinin (HPA): This lectin is highly sensitive and specific for the terminal α-GalNAc residue characteristic of the A-antigen. researchmap.jpresearchgate.net It can be immobilized on a solid support (e.g., agarose) to create an affinity column that specifically captures blood group A-active oligosaccharides. researchmap.jp

Other Lectins: Lectins from Dolichos biflorus (DBA) and Phaseolus lunatus (LBA) also recognize the A-antigen and can be used for affinity purification. researchmap.jpresearchgate.net

The process involves loading a sample mixture onto the lectin column, washing away unbound components, and then eluting the specifically bound oligosaccharide by changing conditions, such as by introducing a high concentration of a competing simple sugar (e.g., N-acetylgalactosamine). nih.gov This method provides a rapid and efficient means of purifying blood group A-active oligosaccharides from complex biological extracts like those from erythrocytes or mucins. nih.gov

LectinSpecificityApplication in this compound Research
Helix pomatia agglutinin (HPA) Terminal α-N-acetylgalactosamine (α-GalNAc) researchmap.jpHighly sensitive purification and detection of blood group A-active oligosaccharides. researchmap.jpresearchgate.net
Dolichos biflorus agglutinin (DBA) Terminal α-N-acetylgalactosamine (α-GalNAc) ashpublications.orgIsolation and characterization of blood group A structures.
Phaseolus lunatus agglutinin (LBA) Terminal α-N-acetylgalactosamine (α-GalNAc) researchmap.jpAffinity chromatography of A-active oligosaccharides.

Advanced Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of oligosaccharides, providing information on molecular weight, monosaccharide sequence, branching patterns, and glycosidic linkages. nih.govnih.gov For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for sequencing. In a typical MS/MS experiment, the precursor ion corresponding to the pentasaccharide is isolated and then fragmented through collision-induced dissociation (CID). nih.govacs.org The resulting fragment ions provide sequence information. For blood group antigens, specific cross-ring cleavage fragments (e.g., 0,2A-type ions) observed in negative-ion mode can be diagnostic for assigning blood-group and chain types. nih.govnih.gov Derivatization, such as permethylation, is often used to improve ionization efficiency and produce more predictable fragmentation patterns. oup.comnih.gov

LC-MS and GC-MS for Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful two-dimensional analytical approach for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the high-resolution separation of HPLC (often HPAEC or reversed-phase HPLC for derivatized glycans) with the sensitive and specific detection of mass spectrometry. nih.govresearchgate.net LC-MS is used to analyze complex mixtures of oligosaccharides from biological samples, such as salivary mucins, to identify and characterize various glycoforms, including those carrying the blood group A determinant. researchgate.net It allows for the characterization of oligosaccharides directly from a complex mixture without prior isolation of each component.

Gas Chromatography-Mass Spectrometry (GC-MS): As described in section 6.1.2, GC-MS is the gold standard for compositional and linkage analysis of the derivatized monosaccharides that constitute the pentasaccharide. creative-biolabs.comoup.comoup.com By analyzing complex mixtures of permethylated oligosaccharides released from glycolipids, GC-MS can identify specific structures, such as blood group A pentasaccharides, in small tissue samples. oup.comoup.com The combination of GC retention time and the mass spectrum provides high confidence in the identification of each monosaccharide derivative, thereby reconstructing the original oligosaccharide's composition and linkage pattern. gu.seoup.com

Quantitative Mass Spectrometry for Concentration Determination

Quantitative mass spectrometry (MS) has become an indispensable tool for the precise measurement of molecules in complex mixtures, and its application to oligosaccharides like this compound is no exception. thermofisher.com MS-based methods offer high sensitivity and specificity, allowing for the detection and quantification of specific isoforms even in the presence of structurally similar molecules. thermofisher.comnih.gov

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, which allows for the identification and quantification of molecules in both simple and complex mixtures. thermofisher.com While inherently a qualitative technique, the development of quantitative workflows has expanded its utility significantly. thermofisher.comnih.gov For quantitative analysis, stable isotope-labeled internal standards are often employed to ensure accuracy and reproducibility. nih.gov These standards are chemically identical to the analyte of interest but differ in mass, allowing for precise normalization and correction for sample loss during preparation and analysis.

Several mass spectrometry-based approaches can be adapted for the quantification of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly powerful, combining the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. acs.org This is crucial for resolving this compound from other closely related oligosaccharide structures that may be present in a biological sample. acs.org The choice of ionization source, such as electrospray ionization (ESI), and mass analyzer can be optimized to enhance the signal and fragmentation patterns of the pentasaccharide for accurate quantification. pfigueiredo.org

Table 1: Key Mass Spectrometry Techniques for Quantitative Analysis

TechniquePrincipleApplication to this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture prior to mass analysis.Isolates this compound from other sugars and contaminants for accurate quantification.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to determine the structure and quantity of a molecule.Provides structural confirmation and can enhance quantitative specificity by monitoring specific fragment ions.
Stable Isotope Dilution Mass Spectrometry (SID-MS) Uses a known quantity of an isotopically labeled version of the analyte as an internal standard.Offers high accuracy and precision for determining the absolute concentration of this compound.

This table provides an interactive overview of mass spectrometry techniques applicable to this compound research.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. wikipedia.org It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. wikipedia.orgaffinimeter.com This makes it an invaluable tool for characterizing the binding of this compound to its biological targets.

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing its binding partner, such as a protein or another biomolecule. harvard.edu The heat change upon each injection is measured, resulting in a binding isotherm that can be analyzed to determine several key thermodynamic parameters:

Binding Affinity (K_a) : The strength of the interaction.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding.

Entropy Change (ΔS) : The change in disorder of the system upon binding.

Stoichiometry (n) : The ratio of the interacting molecules in the complex. wikipedia.orgharvard.edu

This information is critical for understanding the forces driving the interaction and for elucidating the mechanism of binding. affinimeter.com For instance, ITC has been successfully used to characterize the interaction of other pentasaccharides with antithrombin, providing insights into their anticoagulant activity. affinimeter.com

Table 3: Thermodynamic Parameters Determined by ITC

ParameterDescriptionSignificance for this compound Research
Binding Affinity (K_a) Strength of the binding interaction.Indicates how tightly this compound binds to its target.
Enthalpy (ΔH) Heat change upon binding.Provides information about the types of bonds being formed or broken.
Entropy (ΔS) Change in the system's disorder.Reflects changes in conformational freedom and solvent organization.
Stoichiometry (n) Molar ratio of the binding partners.Determines the number of this compound molecules that bind to one molecule of the target.

This interactive table outlines the key thermodynamic parameters obtained from ITC experiments and their relevance to this compound research.

Development of Novel Analytical Assays for this compound Detection

The development of novel analytical assays with high sensitivity and specificity is an ongoing area of research for the detection of this compound. These assays are essential for a wide range of applications, from basic research to potential diagnostic and quality control purposes.

One promising approach is the development of biosensors , which combine a biological recognition element with a physicochemical transducer to generate a measurable signal upon binding of the target analyte. For this compound, the recognition element could be a specific antibody, lectin, or a synthetically designed receptor molecule. Quartz Crystal Microbalance (QCM) is a type of biosensor that can detect mass changes at the sensor surface, and has been used to measure virus binding, which could be adapted for pentasaccharide detection. researchgate.net

Another area of development is in chromatography-based methods . High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive technique for the analysis of underivatized carbohydrates and has been used for the quantification of other pentasaccharides. researchgate.net Further optimization of this method for this compound could lead to a rapid and reliable analytical assay.

The use of molecularly imprinted polymers (MIPs) also presents a novel avenue for creating synthetic receptors with high affinity and selectivity for this compound. researchgate.net These polymers are created by polymerizing functional monomers in the presence of the target molecule, which acts as a template. After removal of the template, the polymer contains binding sites that are complementary in shape, size, and functionality to the target molecule. These MIPs can then be integrated into various analytical platforms, such as sensors or chromatography columns, for the specific detection and quantification of this compound. researchgate.net

Table 4: Emerging Analytical Assays for this compound

Assay TypePrinciplePotential Advantages
Biosensors (e.g., QCM) Utilizes a biological recognition element and a transducer to detect binding.High sensitivity, real-time analysis, and potential for miniaturization.
HPAEC-PAD Anion-exchange chromatography with electrochemical detection.High resolution and sensitivity for underivatized carbohydrates.
Molecularly Imprinted Polymers (MIPs) Creates synthetic receptors with tailored binding sites.High selectivity, stability, and cost-effectiveness.

This interactive table highlights some of the novel analytical assays being developed for the detection of this compound.

Derivatives, Analogues, and Glycomimetics of Iso a Pentasaccharide

Design Principles for iso-A-Pentasaccharide Analogues

The design of analogues of this compound is guided by the objective of enhancing biological activity, improving metabolic stability, or simplifying the complex native structure for more efficient synthesis. These design principles often involve systematic modifications to the core pentasaccharide structure.

The monosaccharide composition of this compound can be systematically altered to probe the contribution of each sugar residue to its biological activity. This can involve the substitution of one monosaccharide for another, such as replacing L-fucose with D-arabinose or another 6-deoxyhexose. Furthermore, the stereochemistry of the individual monosaccharide units can be modified. For instance, the epimerization of hydroxyl groups can lead to the formation of diastereomeric analogues. Such changes can provide valuable insights into the specific hydrogen bonding and hydrophobic interactions that govern the binding of this compound to its receptor.

The introduction of charged groups, such as sulfates or phosphates, can dramatically alter the biological activity of this compound analogues. Sulfation is a common post-translational modification of carbohydrates in nature and often plays a crucial role in mediating protein-carbohydrate interactions. semanticscholar.orgnih.gov The regioselective introduction of sulfate (B86663) or phosphate (B84403) groups at specific hydroxyl positions on the pentasaccharide can create novel binding epitopes and enhance the affinity for target proteins. For example, in the context of heparin analogues, the precise positioning of sulfate groups is critical for anticoagulant activity. semanticscholar.org A similar principle could be applied to this compound to explore new biological functions.

Chemical and Chemoenzymatic Synthesis of Analogues

The synthesis of complex oligosaccharides like this compound and its analogues is a formidable challenge that can be addressed through purely chemical or combined chemoenzymatic approaches. beilstein-journals.org

Chemical synthesis relies on the sequential assembly of monosaccharide building blocks using a variety of protecting groups and glycosylation strategies. nih.gov This approach offers the flexibility to introduce a wide range of modifications that are not possible with enzymatic methods. However, it is often a lengthy and labor-intensive process requiring multiple protection and deprotection steps.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. beilstein-journals.org A chemically synthesized core structure can be further elaborated using specific glycosyltransferases or other carbohydrate-modifying enzymes. This approach can be highly efficient and stereoselective, allowing for the synthesis of complex analogues that would be difficult to obtain through purely chemical means. For instance, fucosyltransferases could be employed to attach fucose residues to a chemically synthesized core trisaccharide, mimicking the branched structure of this compound.

Structure-Activity Relationship (SAR) Studies in Biological Models

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound analogues correlates with their biological activity. nih.govashp.org These studies involve systematically modifying the structure of the pentasaccharide and evaluating the impact of these changes on a specific biological endpoint, such as binding affinity to a receptor or inhibition of an enzyme.

The binding affinity of this compound analogues to their biological targets is a key parameter evaluated in SAR studies. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and glycan microarrays are commonly used to quantify these interactions. affinimeter.com By comparing the binding affinities of a library of analogues with systematic structural variations, it is possible to identify the key structural features required for high-affinity binding.

For example, a hypothetical SAR study on this compound analogues designed to inhibit the binding of a specific lectin might reveal that the terminal N-acetylgalactosamine (GalNAc) residue and one of the fucose residues are essential for binding, while the other fucose residue can be modified or removed with little impact on affinity. This information would be invaluable for the design of more potent and selective inhibitors.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical this compound Analogues

AnalogueModificationRelative Binding Affinity (%)
This compound Native Structure100
Analogue 1 Removal of terminal α-L-Fucose at Gal-325
Analogue 2 Removal of α-L-Fucose at Glc-485
Analogue 3 Replacement of GalNAc with GlcNAc15
Analogue 4 C-glycosidic linkage between Gal and Glc95
Analogue 5 Sulfation at C-6 of GalNAc150

This table presents hypothetical data for illustrative purposes.

Investigating Specificity and Selectivity

Derivatives and analogues of blood group A-related oligosaccharides are crucial tools for dissecting the specificity and selectivity of glycan-binding proteins (GBPs), such as lectins and antibodies, as well as carbohydrate-processing enzymes. nih.gov By systematically altering the structure of the parent saccharide, researchers can identify the key chemical features required for molecular recognition.

Synthetic modifications often involve altering or replacing specific monosaccharide units, changing the glycosidic linkage, or removing key functional groups. For example, non-natural analogues of the blood group A trisaccharide, such as GalNAcα1→3(GalNAcα1→2)Gal, have been synthesized to probe the epitope specificity of monoclonal antibodies used in blood typing. researchgate.net Comparing the binding of these analogues to that of the natural A-determinant, GalNAcα1→3(Fucα1→2)Gal, reveals the precise contribution of the fucose residue to antibody recognition.

Studies on the broadly neutralizing anti-HIV-1 antibody 2G12 have utilized a range of synthetic oligomannose structures, including pentasaccharides, to define its binding epitope on the viral envelope glycoprotein (B1211001) gp120. pnas.org By testing a library of these analogues, researchers determined that the terminal Manα1–2Man residues of the D1 arm of a larger mannose cluster are critical for high-affinity binding. pnas.org This detailed understanding of specificity is vital for designing carbohydrate-based vaccine candidates.

Similarly, the specificity of glycosyltransferases, the enzymes that build complex glycans, can be investigated using substrate analogues. creative-biolabs.com Research has shown that even minor structural variations in the acceptor substrate can dramatically affect enzyme efficiency, providing insight into the enzyme's active site and mechanism. researchgate.net For instance, the N-acetylgalactosaminyltransferase specific for H blood group acceptors can be tested with various fucosylated structures to map its substrate requirements. researchgate.net

The table below summarizes examples of how structural modifications to A-pentasaccharide analogues are used to study molecular recognition.

Analogue Type Structural Modification Biological Target Research Finding Reference
Non-natural TrisaccharideReplacement of Fucose with GalNAcAnti-A Monoclonal AntibodiesDemonstrates the critical role of the fucose moiety for specific antibody binding. researchgate.net
Oligomannose AnaloguesVariation in mannose branching and linkagesAnti-HIV-1 Antibody 2G12Identified the terminal Manα1–2Man disaccharide as the primary epitope for antibody recognition. pnas.org
Isomeric HexasaccharidesAlteration of glycosidic linkage (e.g., type 1 vs. type 2 chain)Blood Group A-specific Lectins/AntibodiesReveals preference of binding partners for specific backbone structures presenting the A-determinant. nih.gov
Deoxy- and Azido-derivativesRemoval of hydroxyl groups or replacement with azido (B1232118) groupsGlycosyltransferasesHelps map essential hydrogen-bonding interactions within the enzyme's active site. researchgate.net

Application as Research Tools and Probes

The specific binding properties of this compound derivatives make them invaluable as research tools for studying, isolating, and modulating biological systems involving glycan recognition.

Affinity Ligands for Protein Purification and Characterization

Covalently immobilizing A-saccharide analogues onto a solid support matrix, such as agarose (B213101) beads, creates a powerful tool for affinity chromatography. google.comthermofisher.com This technique allows for the highly selective purification of proteins that specifically bind to the A-antigen from complex biological mixtures like crude sera or cell extracts. wikipedia.orgresearchgate.netnih.gov

For example, affinity columns prepared with synthetic blood group A trisaccharide or pentasaccharide ligands are used to isolate and purify anti-A antibodies or A-specific lectins. google.comelicityl-oligotech.com The process involves passing a sample over the column; the target protein binds to the immobilized saccharide ligand while other components are washed away. sigmaaldrich.com The purified protein is then recovered by changing conditions to disrupt the binding, for instance, by altering the pH or by adding a high concentration of a competitive soluble sugar. thermofisher.com This one-step purification method can achieve high purity (close to 95%) and is scalable for larger preparations. nih.gov

These affinity matrices are not only used for purification but also for characterizing binding interactions. By measuring the amount of protein that binds and elutes under various conditions, researchers can estimate the binding affinity and specificity of the protein for the ligand.

Ligand Matrix Support Target Protein Application Reference
Blood Group A Hexaose Type 2Agarose GelAnti-A Antibodies, A-specific LectinsPurification of specific glycan-binding proteins from complex mixtures. elicityl-oligotech.com
Synthetic Tripeptide Mimic of Protein APre-activated Solid SupportImmunoglobulins (Fc region)One-step purification of antibodies from crude sera. nih.gov
Concanavalin A (Lectin)SepharoseGlycoproteins (with mannose)General isolation of glycoproteins from non-glycosylated proteins. nih.govwikipedia.org
Heparin (Glycosaminoglycan)Beaded AgarosePlasma Coagulation Proteins, Nucleic Acid EnzymesGeneral affinity purification of heparin-binding proteins. sigmaaldrich.com

Molecular Probes for Glycan-Binding Studies

To visualize and quantify glycan-binding events, derivatives of this compound can be chemically tagged with reporter molecules, such as fluorophores or biotin. These tagged molecules, or molecular probes, are essential for a variety of assays.

Fluorescently labeled oligosaccharides are widely used in fluorescence polarization (FP) assays and cell imaging. rsc.orgpnas.org In an FP assay, a small, fluorescently labeled glycan tumbles rapidly in solution, resulting in low fluorescence polarization. When a large protein binds to it, the tumbling slows, and the polarization increases. This change can be used to measure the binding affinity (Kd) between the glycan and the protein. rsc.org For example, fluorescein-labeled galactosides have been used to determine Kd values for lectin interactions in the micromolar range. rsc.org Fluorescent probes also allow for the direct visualization of carbohydrate distribution and transport within living cells using microscopy. nih.gov

Biotinylated oligosaccharides are another powerful tool. researchgate.net Biotin binds with extremely high affinity to streptavidin, which can be conjugated to enzymes (for ELISA-type assays), fluorescent dyes, or solid supports. This allows for the detection and capture of glycan-protein complexes in a highly sensitive and versatile manner.

Probe Type Reporter Tag Technique Purpose Reference
Galactoside derivativeFluorescein (FITC)Fluorescence Polarization (FP)To measure binding affinity (Kd) of lectins (e.g., LecA) to galactose-containing epitopes. rsc.org
OligosaccharideEosin 5-thiosemicarbazideFluorescence DepolarizationTo study the molecular motion and dynamics of oligosaccharide chains on cell membranes. nih.gov
Blood Group A TrisaccharideBiotinELISA, Affinity SorbentTo study epitope specificity of monoclonal antibodies and for use in affinity capture. researchgate.net
Azidosugar (e.g., GalNAz)FLAG-phosphineMetabolic Labeling & Staudinger LigationTo track and identify glycoproteins within cells and cell extracts. sigmaaldrich.com

Inhibitors or Modulators of Glycoconjugate Processing (e.g., glycosidases, glycosyltransferases)

Analogues of this compound that mimic the substrate, product, or transition state of carbohydrate-processing enzymes can act as potent and specific inhibitors. bio-connect.nlnih.gov These inhibitors are critical research tools for elucidating the roles of these enzymes in biological pathways and are foundational for developing potential therapeutic agents. portlandpress.comrsc.org

Glycosidase inhibitors often feature a nitrogen atom replacing the ring oxygen (an iminosugar) or other modifications that prevent the enzyme from cleaving the glycosidic bond. bio-connect.nlcsic.es For example, N-butyldeoxynojirimycin, an iminosugar analogue, inhibits glucosylceramide synthesis and has been used to study glycosphingolipid metabolism. nih.gov Acarbose, a pseudo-tetrasaccharide, is a powerful inhibitor of α-glucosidases and is used to control glucose uptake. portlandpress.com While its core is different from the A-antigen, the principle of using substrate mimics to block enzyme action is the same.

Inhibitors of glycosyltransferases (GSTs) are more challenging to design because the enzyme recognizes both a donor (often a nucleotide sugar) and an acceptor oligosaccharide. portlandpress.comrsc.org Iminosugar-based compounds and other substrate analogues have been developed that can selectively block specific GSTs, allowing researchers to prevent the formation of certain glycan structures and study the functional consequences. rsc.org For example, analogues of the blood group B determinant have been synthesized to act as nonionic mimics of the nucleotide donor, thereby inhibiting the human blood group B galactosyltransferase. portlandpress.com

Inhibitor Class Example Compound Target Enzyme Mechanism of Action Reference
Iminosugar AlkaloidsCastanospermine, Deoxynojirimycinα-Glucosidases I and IISubstrate mimicry; competitive inhibition of N-glycan processing enzymes. nih.gov
Pseudo-oligosaccharidesAcarboseα-Glucosidases, Pancreatic AmylasePotent competitive inhibition of starch-degrading enzymes. portlandpress.com
Sphingolipid AnaloguesPDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)Glucosylceramide SynthaseSubstrate analogue that inhibits the first step of glycosphingolipid synthesis. nih.gov
Iminosugar DerivativesVarious synthetic compoundsGlycosyltransferasesAct as mimics of the donor or acceptor substrate to block glycan elongation. rsc.org

Future Perspectives in Iso a Pentasaccharide Research

Integration of Omics Technologies (Glycomics, Proteomics)

The comprehensive understanding of iso-A-Pentasaccharide's function in a biological system necessitates an integrated "omics" approach. Systems biology, which combines various omics technologies, offers a powerful strategy to elucidate the complex, multi-dimensional processes involving glycans. frontiersin.org Glycomics and proteomics, in particular, are central to defining the context in which this compound operates.

Glycomics: This field focuses on the large-scale study of the glycome, which is the complete set of glycans in an organism. nih.gov Future glycomic studies will be essential for identifying and quantifying this compound in various tissues and disease states. Mass spectrometry-based glycomic analysis, often coupled with liquid chromatography (LC-MS), is a cornerstone technology for this purpose. researchgate.net Advanced techniques like porous graphitized carbon (PGC) chromatography can separate complex glycan isomers, which would be crucial for distinguishing this compound from other related structures. researchgate.netnih.gov Researchers can use glycomics to profile changes in this compound abundance, potentially identifying it as a biomarker for specific conditions, similar to how a novel fucosylated N-pentasaccharide was identified as a glycomarker for ALG1-CDG, a congenital disorder of glycosylation. nih.gov

Proteomics: Proteomics, the large-scale analysis of proteins, is critical for identifying the proteins that bind to, metabolize, or are modulated by this compound. nih.govcapitainer.com Multiplex proteomics can simultaneously detect and quantify numerous protein biomarkers in biological samples, providing insights into the biological pathways affected by this compound. capitainer.com Future research will likely employ affinity-based proteomics, using a synthesized this compound as bait to capture its binding partners (lectins, enzymes, receptors) from cell or tissue lysates. The identification of these interacting proteins via mass spectrometry will be fundamental to understanding the pentasaccharide's biological functions. capitainer.com The integration of glycomic and proteomic data will provide a systems-level view, connecting the presence of this compound with specific cellular protein expression profiles and functional outcomes. nih.gov

TechnologyApplication in this compound ResearchExpected Outcome
Mass Spectrometry (MS)-based Glycomics Quantitative profiling of this compound in biological samples (e.g., plasma, tissue).Identification of this compound as a potential biomarker for disease diagnosis or progression. nih.govnih.gov
Affinity Proteomics Identification of proteins that specifically interact with this compound.Elucidation of the molecular pathways and biological functions involving this compound.
Multiplex Proteomics Simultaneous analysis of multiple protein levels in response to this compound.Understanding the downstream effects and cellular responses mediated by the pentasaccharide. capitainer.com

Advancements in Synthetic Glycochemistry and Chemoenzymatic Methods

The availability of pure, structurally defined this compound is a prerequisite for detailed functional studies. While isolating sufficient quantities from natural sources is often challenging, advancements in chemical and enzymatic synthesis provide a viable alternative. biorxiv.org

Synthetic Glycochemistry: The chemical synthesis of complex oligosaccharides like pentasaccharides is a time-consuming but powerful approach that allows for precise structural control. nih.govualberta.ca Future strategies for synthesizing this compound will likely involve the development of novel protecting groups and stereocontrolled glycosylation methods to improve efficiency and yield. The linear assembly of monosaccharide building blocks is a common strategy, as demonstrated in the synthesis of a cell wall pentasaccharide repeating unit from Clostridium difficile. rsc.org This approach could be adapted for the total synthesis of this compound.

Chemoenzymatic Methods: These methods combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, representing a highly efficient route to complex glycans. nih.gov A common strategy involves the chemical synthesis of a core oligosaccharide precursor, which is then elaborated by specific glycosyltransferases to yield the final, more complex product. nih.govbeilstein-journals.org This approach has been successfully used to generate asymmetrically branched N-glycans from a core pentasaccharide and to synthesize glycosphingolipids like α-Gal pentasaccharyl ceramide. nih.govrsc.org For this compound, a chemoenzymatic route could involve synthesizing a simpler di- or trisaccharide chemically, followed by sequential, enzyme-catalyzed additions of the remaining monosaccharides. The use of one-pot multienzyme (OPME) systems, which combine several enzymes in a single reaction vessel, further streamlines this process, making it a promising future direction for producing this compound on a larger scale. rsc.orgresearchgate.net

Synthesis MethodKey Advantages for this compoundRelevant Examples
Total Chemical Synthesis Precise control over stereochemistry and allows for the introduction of labels or modifications. ualberta.caSynthesis of a Clostridium difficile cell wall pentasaccharide. rsc.org
Chemoenzymatic Synthesis High efficiency and specificity, often requiring fewer protection/deprotection steps than purely chemical methods. nih.govrsc.orgSynthesis of asymmetrically branched N-glycans and human milk pentasaccharides. nih.govbeilstein-journals.org
One-Pot Multienzyme (OPME) Systems Streamlined process, reduced purification steps, and improved overall yield. researchgate.netEfficient synthesis of α-Gal pentasaccharyl ceramide. rsc.org

High-Throughput Screening for Novel this compound Binding Partners

Identifying the specific proteins that recognize and bind to this compound is crucial for deciphering its biological role. High-throughput screening (HTS) technologies provide the means to rapidly screen large libraries of molecules to find these binding partners. axcelead.com

A key HTS technology in glycoscience is the glycan microarray . nih.govcaltech.edu In this approach, a chemically synthesized this compound would be immobilized on a glass slide or other surface. This "glycan chip" can then be incubated with a complex mixture of proteins (e.g., a cell lysate) or a library of purified proteins or even whole virions. nih.gov Proteins that bind to the immobilized pentasaccharide are detected, typically via fluorescence, allowing for the rapid identification of novel binding partners. This method has been instrumental in determining the binding specificities of various glycan-binding proteins. nih.govcaltech.edu

Another powerful HTS method is Affinity Selection-Mass Spectrometry (AS-MS) . nih.gov This label-free technique can identify interactions between target molecules and compounds in a library. In this context, this compound could be used as the target to screen compound libraries or, conversely, be part of a glycan library screened against a specific protein target. AS-MS is particularly valuable as it can be adapted for membrane proteins, which are often challenging targets. nih.gov The integration of HTS with follow-up validation will be a powerful workflow for discovering and confirming new biological ligands for this compound.

HTS MethodDescriptionApplication for this compound
Glycan Microarray Immobilization of glycans on a solid support to probe for interactions with proteins, antibodies, or pathogens. nih.govThis compound is printed on an array to screen for its binding partners (lectins, receptors, etc.) from biological samples. caltech.edu
Affinity Selection-Mass Spectrometry (AS-MS) A label-free binding assay that uses mass spectrometry to detect interactions between targets and a library of compounds. nih.govIdentification of proteins or small molecules that bind to this compound from complex mixtures.
FRET-based Screening A screening approach using Förster Resonance Energy Transfer to detect polymer-protein interactions. rsc.orgCould be adapted to screen libraries of synthetic polymers or other molecules for binding to this compound-protein complexes.

Computational Glycoscience and Predictive Modeling

Computational methods are becoming indispensable tools in glycoscience, offering insights that complement experimental approaches. researchgate.netnih.gov These techniques can predict the three-dimensional structures of glycans and their complexes with proteins, model their dynamic behavior, and screen for potential interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound in solution or when bound to a protein. nih.gov By simulating the movements of atoms over time, researchers can understand the flexibility of the glycosidic linkages and the preferred shapes the molecule adopts. This information is critical, as the conformation of a glycan can significantly influence its recognition by binding partners. nih.gov

Docking and Virtual Screening: Computational docking can predict how this compound might bind to the active site of a known or predicted glycan-binding protein. Furthermore, virtual screening allows for the rapid, in silico testing of large libraries of molecules for their potential to bind to a target. nih.gov For instance, a virtual library of pentasaccharides was screened to identify a lead compound with high affinity for the SARS-CoV-2 spike protein, demonstrating the power of this approach. nih.gov A similar strategy could be used to screen for proteins that bind this compound or to design mimetics that interfere with its interactions.

Predictive Modeling: The integration of computational data with machine learning algorithms is an emerging frontier. nih.gov By training models on experimental data (e.g., from HTS) and computational features (e.g., from MD simulations), it may become possible to predict the binding affinity or kinetic properties of this compound with various proteins. nih.govpatheon.com These predictive models can guide experimental work by prioritizing candidates for synthesis and testing, thereby saving time and resources. patheon.com

Potential for this compound in Advanced Glycoengineering Applications

Glycoengineering involves the manipulation of glycosylation pathways to produce glycoproteins or other glycoconjugates with desired properties. numberanalytics.com Given that many N-glycans are built upon a conserved pentasaccharide core (Man3GlcNAc2), understanding specific pentasaccharide structures like this compound could open new avenues in this field. caltech.edumdpi.com

Bioengineered Therapeutics: One of the major goals of glycoengineering is to produce more homogeneous and effective therapeutic proteins. acs.org If this compound is found to be a key recognition motif for a particular biological process, glycoengineering could be used to install this specific structure onto a protein therapeutic to enhance its activity, targeting, or stability. For example, cell-based glycoengineering is being explored to produce bioengineered heparin, which relies on a specific pentasaccharide sequence for its anticoagulant activity. creative-biolabs.com A similar principle could apply to this compound if it is found to have therapeutic relevance.

Vaccine Development: Carbohydrate-based vaccines are a promising strategy against various pathogens. nih.gov These vaccines often consist of a specific glycan epitope from a pathogen conjugated to a carrier protein. The first clinically approved fully synthetic carbohydrate vaccine was based on a pentasaccharide structure. nih.gov If this compound is identified as a unique surface antigen on a bacterium or virus, it could become a target for the development of a synthetic conjugate vaccine.

Novel Glycosylation Tools: The enzymes involved in the biosynthesis and recognition of this compound could themselves become valuable tools for glycoengineering. For instance, a highly specific glycosyltransferase that synthesizes an this compound structure could be used in vitro or expressed in engineered cells to create novel glycoconjugates for research or therapeutic use. acs.org

Q & A

Basic Research Questions

Q. What established methodologies are used for synthesizing iso-A-Pentasaccharide, and how can their reproducibility be validated?

  • Answer : Synthesis typically involves glycosylation reactions, with protocols optimized for regioselectivity and stereochemistry. Key steps include protecting group strategies (e.g., benzyl, acetyl) and catalytic activation (e.g., trichloroacetimidate method). Validation requires analytical techniques like NMR (¹H/¹³C for structural confirmation) and HPLC-MS for purity assessment. Reproducibility hinges on strict control of reaction conditions (temperature, solvent systems) and cross-referencing with published data from peer-reviewed journals .

Q. How is the structural characterization of this compound achieved using spectroscopic and chromatographic techniques?

  • Answer : Structural elucidation combines 2D NMR (COSY, HSQC, HMBC) to resolve glycosidic linkages and anomeric configurations. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and fragmentation patterns. Chromatographic purity is assessed via HPLC (e.g., HILIC or reverse-phase columns). Researchers should compare results with existing spectral libraries and report deviations in chemical shift values (±0.1 ppm for NMR) to ensure accuracy .

Q. What biological roles of this compound are supported by current in vitro or in vivo studies?

  • Answer : Studies focus on its interactions with lectins, immune receptors, or microbial adhesion proteins. Standard assays include surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., ELISA, flow cytometry) to evaluate immunomodulatory effects. Researchers must contextualize findings using negative/positive controls (e.g., competitive inhibition with free ligands) and reference databases like UniProt for target validation .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s bioactivity be systematically addressed?

  • Answer : Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or sample heterogeneity. A meta-analysis of published data using PRISMA guidelines can identify confounding factors. Experimental replication under standardized protocols (e.g., ISO/IEC 17025) and dose-response studies are critical. Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that resolve ambiguities .

Q. What computational approaches are used to model this compound’s interactions with biological targets, and how are these validated experimentally?

  • Answer : Molecular docking (AutoDock, GROMACS) predicts binding modes to proteins like galectins or TLRs. Molecular dynamics simulations assess stability over time (e.g., RMSD < 2 Å). Experimental validation involves mutagenesis of predicted binding residues or isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Discrepancies between simulation and empirical data require iterative refinement of force fields or solvation models .

Q. How should researchers design experiments to compare the efficacy of this compound derivatives in therapeutic applications?

  • Answer : Use a PICOT framework (Population: cell lines/animal models; Intervention: derivative compounds; Comparison: wild-type this compound; Outcome: IC₅₀/EC₅₀; Timeframe: 24–72 hrs). Employ high-throughput screening with dose gradients and orthogonal assays (e.g., cytotoxicity vs. efficacy). Statistical analysis (ANOVA, Bonferroni correction) must account for multiple comparisons, and results should be benchmarked against clinical relevance thresholds (e.g., fold-change > 2) .

Q. What strategies mitigate challenges in this compound purification, particularly for scale-up in preclinical studies?

  • Answer : Scale-up introduces impurities from incomplete glycosylation or side reactions. Multi-step purification (size-exclusion chromatography, ion-exchange) coupled with real-time monitoring (UV/RI detectors) ensures consistency. For GMP compliance, validate purity (>95% by HPLC) and stability (accelerated degradation studies at 40°C/75% RH). Document batch-to-batch variability using coefficient of variation (CV < 15%) .

Methodological Guidance

  • Data Interpretation : Address outliers using Grubbs’ test or robust statistical methods (e.g., non-parametric tests). For conflicting bioactivity data, apply receiver operating characteristic (ROC) analysis to distinguish signal from noise .
  • Literature Review : Prioritize studies from journals with impact factors > 3.0 and datasets archived in repositories like Zenodo or ChEMBL. Use PRISMA flow diagrams to transparently report inclusion/exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.